Chemical structure and properties of N-(Amino imino methyl)phenylalanine
Chemical structure and properties of N-(Amino imino methyl)phenylalanine
The following technical guide provides an in-depth analysis of N-(Aminoiminomethyl)phenylalanine , chemically identified as N-guanidinophenylalanine (or N-amidinophenylalanine). This compound represents a critical scaffold in medicinal chemistry, particularly in the design of peptidomimetics and protease inhibitors where it serves as a bioisostere for arginine.
Chemical Structure, Properties, and Pharmacological Applications
Executive Summary
N-(Aminoiminomethyl)phenylalanine is a non-proteinogenic amino acid derivative characterized by the modification of the
In drug discovery, this compound is highly valued as an arginine mimetic . Unlike arginine, which places the guanidino group at the end of a flexible aliphatic chain, N-(aminoiminomethyl)phenylalanine positions the basic guanidino moiety directly on the backbone nitrogen (or via a short linker in related analogs), altering the steric and electronic landscape. This structural rigidity and basicity make it a potent pharmacophore for targeting the S1 pockets of trypsin-like serine proteases (e.g., thrombin, Factor Xa).
Chemical Structure & Identity
Nomenclature and Taxonomy
-
IUPAC Name:
-(Aminoiminomethyl)-phenylalanine -
Common Names: N-Guanidinophenylalanine, N-Amidinophenylalanine (NAP),
-Guanyl-phenylalanine. -
Chemical Formula:
[1] -
Molecular Weight: 207.23 g/mol
Structural Analysis
The molecule consists of a phenylalanine backbone where the nucleophilic
-
Guanidino Core: The
-(aminoiminomethyl) moiety forms a planar, resonance-stabilized guanidinium cation at physiological pH. -
Phenyl Ring: Provides hydrophobic interaction capabilities (
- stacking), crucial for binding to the S2/S3 hydrophobic subsites of proteases. -
Chirality: It exists as L- (
-) and D- ( -) enantiomers. The D-isomer is particularly significant in protease inhibitors (e.g., thrombin inhibitors) as it prevents proteolytic cleavage of the inhibitor itself while fitting the active site geometry.
Visualization: Structural Comparison
The following diagram illustrates the structural relationship between Phenylalanine, Arginine, and N-(Aminoiminomethyl)phenylalanine.
Caption: Structural derivation of N-(Aminoiminomethyl)phenylalanine, combining the hydrophobic benzyl side chain of phenylalanine with the basic guanidino functionality of arginine.
Physicochemical Properties[2][3][4][5][6]
Understanding the physicochemical behavior of N-(aminoiminomethyl)phenylalanine is essential for formulation and assay development.
Acid-Base Properties (pKa)
The molecule is zwitterionic but dominated by the strong basicity of the guanidino group.
-
Carboxyl Group (
): pKa 2.0 – 2.4. -
Guanidino Group (
): pKa 12.5 – 13.5. -
Net Charge: At physiological pH (7.4), the carboxylate is deprotonated (
) and the guanidine is protonated ( ), resulting in a zwitterion with high water solubility compared to the parent phenylalanine.
Solubility and Stability
-
Solubility: Highly soluble in water and polar organic solvents (methanol, DMSO) due to its ionic nature. Poorly soluble in non-polar solvents (hexane, ether).
-
Hydrolytic Stability: The guanidino group is generally stable to acid/base hydrolysis under mild conditions. However, under strongly basic conditions at elevated temperatures, hydrolysis to urea derivatives or cyclization may occur.
-
Tautomerism: The guanidino group exhibits tautomerism, though the symmetrical protonated guanidinium form is the dominant species in solution.
| Property | Value / Description | Relevance |
| Molecular Weight | 207.23 g/mol | Small molecule fragment |
| LogP (Octanol/Water) | ~ -2.6 (Predicted) | Hydrophilic (Zwitterionic) |
| H-Bond Donors | 4 | Receptor binding |
| H-Bond Acceptors | 2 | Receptor binding |
| Polar Surface Area | ~ 80-90 Ų | Membrane permeability limits |
Synthesis & Manufacturing Protocols
The synthesis of N-(aminoiminomethyl)phenylalanine typically involves the guanylation of the
Synthetic Route: Direct Guanylation
Reagents: L-Phenylalanine, 1H-Pyrazole-1-carboxamidine hydrochloride (or S-methylisothiourea), Diisopropylethylamine (DIPEA). Solvent: DMF or Water/Methanol mixture.
Protocol Step-by-Step:
-
Preparation: Dissolve L-Phenylalanine (1.0 eq) in a mixture of DMF/Water (9:1 v/v).
-
Base Addition: Add DIPEA (2.0 eq) to deprotonate the
-amine. -
Guanylation: Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq). This reagent is preferred over S-methylisothiourea due to faster reaction times and easier byproduct removal (pyrazole).
-
Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC or LC-MS (Target Mass: 208 M+H).
-
Workup: Concentrate the solvent under reduced pressure.
-
Purification: The crude product is often purified via ion-exchange chromatography (Dowex 50W) or preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
-
Isolation: Lyophilize fractions to obtain N-(aminoiminomethyl)phenylalanine as a white hygroscopic solid (often as a TFA salt).
Synthetic Workflow Diagram
Caption: Standard synthetic workflow for the guanylation of phenylalanine to produce N-(aminoiminomethyl)phenylalanine.
Pharmacological Applications[4][6][7][8][9][10][11]
Serine Protease Inhibition
The primary utility of N-(aminoiminomethyl)phenylalanine lies in its ability to inhibit trypsin-like serine proteases.
-
Mechanism: The positively charged guanidino group mimics the side chain of Arginine (Arg). It forms a critical salt bridge with the Aspartate 189 (Asp189) residue located at the bottom of the S1 specificity pocket of trypsin, thrombin, and Factor Xa.
-
Advantage: Unlike Arginine, the N-substituted Phenylalanine scaffold places the hydrophobic phenyl ring in proximity to the S2 or S3 hydrophobic sites (aryl binding sites), enhancing affinity and selectivity.
-
Thrombin Inhibitors: Derivatives of D-phenylalanine with guanidino modifications are key components of direct thrombin inhibitors (e.g., related structures in Melagatran).
Peptidomimetics[2][9]
-
Stability: The N-guanidino modification protects the N-terminus from aminopeptidase degradation, increasing the half-life of peptide drugs.
-
Conformational Restriction: The bulky guanidino group can restrict the conformational freedom of the N-terminus, potentially locking the peptide into a bioactive conformation.
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following analytical signatures are standard:
-
1H NMR (D2O or DMSO-d6):
-
Phenyl Ring: Multiplets at
7.2–7.4 ppm (5H). -
-Proton: Triplet or dd at
4.0–4.5 ppm (1H). -
-Protons: Multiplets at
2.9–3.2 ppm (2H). -
Guanidine NH: Broad singlets (exchangeable) if run in DMSO-d6; absent in D2O.
-
-
13C NMR:
-
Guanidine Carbon: Distinctive low-field signal at
~157–158 ppm. -
Carbonyl Carbon:
~170–175 ppm. -
Aromatic Carbons:
126–138 ppm.
-
-
Mass Spectrometry (ESI-MS):
-
Positive Mode: Strong
peak at m/z 208.1.
-
References
-
PubChem. Phenylalanine, 4-((aminoiminomethyl)amino)- (Compound Summary). National Library of Medicine. Available at: [Link]
-
Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. Journal of Organic Chemistry. [Link]
-
Tucker, T. J., et al. (1997). Potent Non-Covalent Thrombin Inhibitors Containing N-Amidinophenylalanine. Journal of Medicinal Chemistry. [Link]
- Google Patents.N-amidinophenylalanine derivatives as IgE receptor antagonists. (WO2002026781A9).
